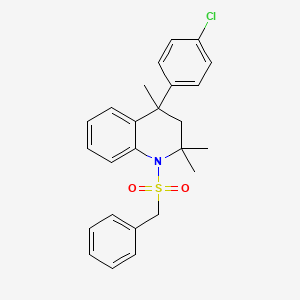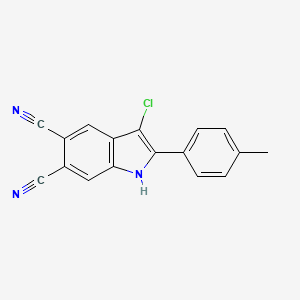
1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Materials: Chlorobenzene derivatives.
Reaction Conditions: Palladium-catalyzed coupling reactions.
Example Reaction: Suzuki coupling of chlorobenzene with a boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzylsulfonyl and chlorophenyl groups. Key steps include:
-
Formation of the Tetrahydroquinoline Core:
Starting Materials: Aniline derivatives and ketones.
Reaction Conditions: Acidic or basic catalysts, elevated temperatures.
Example Reaction: Cyclization of aniline with a ketone in the presence of a Lewis acid.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and chlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogens for electrophilic substitution.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl and chlorophenyl groups can enhance binding affinity and specificity, while the tetrahydroquinoline core provides structural stability.
Comparison with Similar Compounds
- 1-(Benzylsulfonyl)-4-phenyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- 1-(Benzylsulfonyl)-4-(4-methylphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
Comparison: Compared to these similar compounds, 1-(Benzylsulfonyl)-4-(4-chlorophenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in additional interactions, such as halogen bonding, which may enhance the compound’s properties in specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C25H26ClNO2S |
|---|---|
Molecular Weight |
440.0 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinoline |
InChI |
InChI=1S/C25H26ClNO2S/c1-24(2)18-25(3,20-13-15-21(26)16-14-20)22-11-7-8-12-23(22)27(24)30(28,29)17-19-9-5-4-6-10-19/h4-16H,17-18H2,1-3H3 |
InChI Key |
PBSCWBGWMFRAPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)(C)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1h-1,2,4-triazol-5-yl]sulfanyl}-5-phenylpyrazolidin-3-one](/img/structure/B11038430.png)
![5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038438.png)

![N-(furan-2-ylmethyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B11038459.png)
![1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one](/img/structure/B11038471.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11038473.png)
![N-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4,5-trimethoxybenzamide](/img/structure/B11038486.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038490.png)
![2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide](/img/structure/B11038494.png)
![4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038497.png)
![4'-amino-6'-[(2,3-dichlorophenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B11038501.png)
![Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11038503.png)
![7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11038514.png)
![4-(3,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038528.png)
